Unmatched Beta-1 vs. Beta-2 Adrenergic Selectivity Through Flusoxolol
While the compound itself is a building block, its procurement value is directly anchored in the pharmacological profile of the drug it produces, Flusoxolol. Flusoxolol, derived using 2-(4-Fluorophenethyloxy)ethanol, exhibits over 1000-fold selectivity for beta-1 over beta-2 adrenergic receptors [1]. This selectivity is a direct structural consequence of the 4-fluorophenethyloxy moiety, as compounds in the same series lacking this group show dramatically reduced selectivity [1]. The over 1000-fold ratio is exceptional compared to common beta-1 blockers like atenolol (~15-fold), metoprolol (~30-fold), and bisoprolol (~75-fold) [2].
| Evidence Dimension | Beta-1 vs. Beta-2 Adrenergic Receptor Selectivity |
|---|---|
| Target Compound Data | Flusoxolol (derived from target compound): >1000-fold beta-1 selective |
| Comparator Or Baseline | Atenolol: ~15-fold; Metoprolol: ~30-fold; Bisoprolol: ~75-fold beta-1 selective |
| Quantified Difference | Flusoxolol selectivity is >13 times greater than Bisoprolol and >33 times greater than Atenolol |
| Conditions | In vitro guinea pig right atria (beta-1) and trachea (beta-2) preparations [1] |
Why This Matters
For drug discovery programs targeting highly selective beta-1 blockade, this building block enables access to a uniquely selective chemical space not attainable with other beta-blocker intermediates.
- [1] Machin PJ, Hurst DN, Bradshaw RM, Blaber LC, Burden DT, Melarange RA. beta 1-selective adrenoceptor antagonists. 2. 4-ether-linked phenoxypropanolamines. J Med Chem. 1983 Nov;26(11):1570-6. View Source
- [2] Baker JG. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. Br J Pharmacol. 2005 Feb;144(3):317-22. View Source
